molecular formula C8H15NO2 B6210242 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers CAS No. 18537-90-1

1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers

Cat. No. B6210242
CAS RN: 18537-90-1
M. Wt: 157.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers” is a complex organic molecule. It has been mentioned in the context of research related to the development of covalent inhibitors against KRAS G12C, a protein mutation associated with certain types of cancer .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6,9H2 . This indicates that the compound has a molecular weight of 157.21 and consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

Mechanism of Action

The compound has been identified as a potential covalent inhibitor against KRAS G12C . The KRAS protein plays a key role in cellular proliferation and differentiation, and mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine involves the formation of a spirocyclic ring system through a cyclization reaction. The starting material for this reaction is a diol, which is converted to a cyclic carbonate intermediate. The cyclic carbonate is then reacted with an amine to form the desired spirocyclic amine product.", "Starting Materials": [ "2,7-dioxaspiro[4.4]nonane-1,8-diol", "Phosgene", "Triethylamine", "Methanol", "Methanesulfonic acid", "Methanamine" ], "Reaction": [ "Step 1: Conversion of 2,7-dioxaspiro[4.4]nonane-1,8-diol to cyclic carbonate intermediate using phosgene and triethylamine in methanol solvent.", "Step 2: Reaction of cyclic carbonate intermediate with methanamine in the presence of methanesulfonic acid catalyst to form the desired spirocyclic amine product.", "Step 3: Purification of the product by column chromatography or recrystallization." ] }

CAS RN

18537-90-1

Product Name

1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.